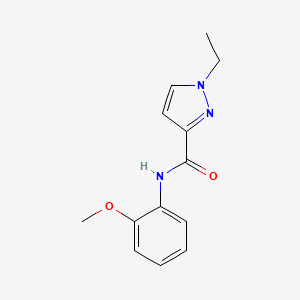

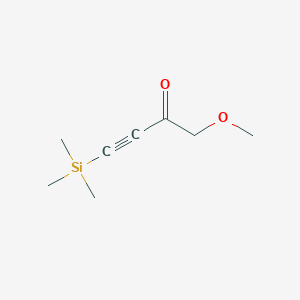

![molecular formula C11H11ClO2S B2537390 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride CAS No. 1674295-54-5](/img/structure/B2537390.png)

4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of BCP sulfonyl chloride involves introducing the sulfonyl chloride moiety onto the bicyclo[1.1.1]pentane scaffold. Several methods have been explored for its preparation, including radical reactions, photoredox catalysis, and postsynthesis functionalization . Notably, BCPs serve as attractive bioisosteres for para-substituted benzene rings in drug design due to their unique properties.

Aplicaciones Científicas De Investigación

Modular Synthesis of BCP Alkylamines

A notable advancement in the utilization of 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride is in the modular synthesis of BCP alkylamines. These compounds have emerged as significant pharmaceutical bioisosteres, replacing para-disubstituted benzenes due to their valuable properties. A general method has been developed to introduce fluoroalkyl groups into BCP scaffolds using readily available fluoroalkyl sulfinate salts. This strategy extends to the incorporation of sulfones and thioethers into the BCP core, demonstrating a versatile approach to constructing BCP-type bioisosteres for drug discovery applications (Huang, Zheng, Keess, & Molander, 2023).

Stereocontrolled Spirocyclic Ethers

The compound also plays a role in the stereocontrolled preparation of spirocyclic ethers, indicating its versatility in organic synthesis. Through the study of spontaneous intramolecular cyclization, researchers have elucidated the mechanistic pathways and stereochemical outcomes, further contributing to the understanding of complex molecular architectures (Paquette & Tae, 1996).

Radical Carbosulfonylation

Another significant application involves the radical carbosulfonylation of propellane, leading to the synthesis of sulfonyl β-keto-substituted BCPs. This process features broad functional group tolerance and excellent atom economy, highlighting the importance of 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride in accessing multifunctionalized BCP derivatives under mild conditions (Wei et al., 2021).

Non-Classical Benzene Mimics

Research on water-soluble non-classical benzene mimics, such as 2-oxabicyclo[2.1.1]hexanes, has been inspired by the chemical space occupied by BCP derivatives. These studies aim to develop analogues with improved water solubility while retaining the bioisosteric characteristics of BCP compounds, thus expanding the utility of BCP scaffolds in drug design (Levterov et al., 2020).

Saturated Bioisosteres of Benzene

The search for saturated bioisosteres of benzene has led to the exploration of BCP derivatives as alternatives to para-substituted benzenes. This research underscores the challenge in designing, synthesizing, and validating bioisosteres for ortho- and meta-substituted benzenes, with BCP compounds providing a promising avenue for future medicinal chemistry endeavors (Mykhailiuk, 2019).

Propiedades

IUPAC Name |

4-(1-bicyclo[1.1.1]pentanyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2S/c12-15(13,14)10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJVBNBVQRFHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=C(C=C3)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)

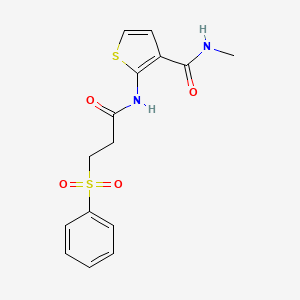

![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)

![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)

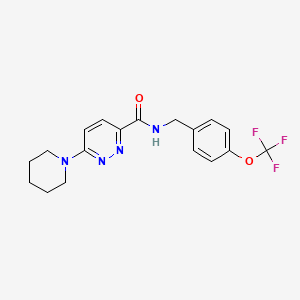

![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)

![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)

![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)

![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)